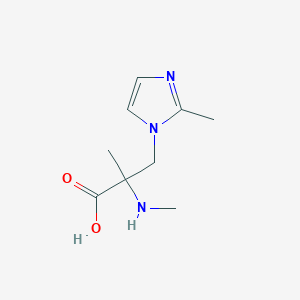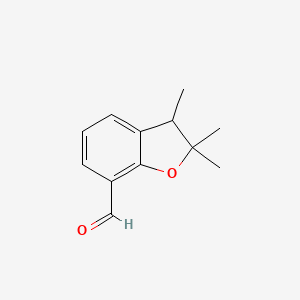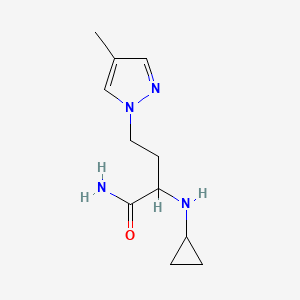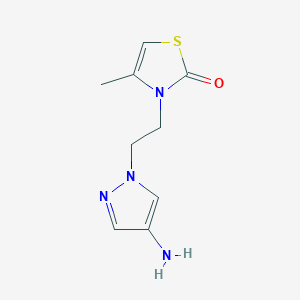
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with ethoxymethyl chloride in the presence of a base, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl and ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the carboxylic acid group can produce 2-(Ethoxymethyl)-4-methylpyrimidine-5-methanol.
科学研究应用
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and RNA.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Lacks the ethoxymethyl group, making it less versatile in certain chemical reactions.
4-Methylpyrimidine-5-carboxylic acid: Similar structure but without the ethoxymethyl group, affecting its reactivity and applications.
2-Ethoxymethylpyrimidine: Lacks the carboxylic acid group, which limits its use in certain biological and chemical contexts.
Uniqueness
2-(Ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
2-(ethoxymethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-5-8-10-4-7(9(12)13)6(2)11-8/h4H,3,5H2,1-2H3,(H,12,13) |
InChI 键 |
UWJBGZGTBFEOLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=NC=C(C(=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

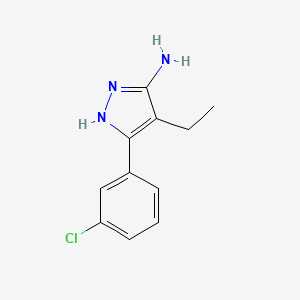
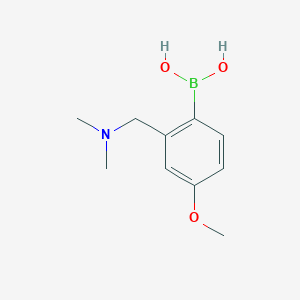
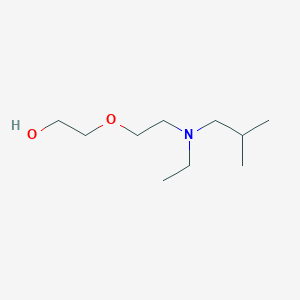
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
